molecular formula C20H15N3O5 B2739688 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946263-65-6

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2739688
CAS No.: 946263-65-6
M. Wt: 377.356
InChI Key: FZSFYOWGUGKOIX-UHFFFAOYSA-N
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Description

The compound appears to contain a furan ring, a pyridazine ring, and a chromene structure. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods such as the Paal-Knorr Furan Synthesis . Pyridazine rings can be synthesized through methods like the Chichibabin pyridazine synthesis .


Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a chromene structure, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring.


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including oxidation, halogenation, and C-C bond formations . Pyridazine rings can undergo reactions like nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Furan is a colorless, flammable, highly volatile liquid .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide have been synthesized, exploring the biological properties of these derivatives. The synthesis process involves several key steps, starting from ethyl 2-oxo-2H-chromene-3-carboxylate, moving through hydrazinolysis, and concluding with the formation of Schiff bases and their subsequent reaction to produce the final compounds. These compounds were tested for their antibacterial activity against various bacterial and fungal organisms, providing insights into their potential therapeutic applications (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Chemical Reactivity Studies

The chemical reactivity of related compounds, such as 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde, has been extensively studied. Reactions with a variety of nucleophilic reagents have led to the synthesis of diverse products, including Schiff bases, pyrimidine, triazolopyrimidine, tetrazolopyrimidine, and diazepine derivatives, further demonstrating the compound's versatility in chemical synthesis. These studies provide valuable insights into the reactivity patterns and potential applications of the compound in creating pharmacologically active molecules (N. M. El-Gohary, M. Ibrahim, E. El-Sawy, Noura A. Abdel-fatah, 2017).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant activities of novel heterocycles derived from chromonyl-2(3H)-furanone have been evaluated, indicating the potential of these compounds in medicinal chemistry. The study involved synthesizing N-heterocycles and assessing their activity against various strains of bacteria and fungi, demonstrating some promising antimicrobial activities. This research contributes to the understanding of the compound's application in developing new therapeutic agents (S. K. Ramadan, E. El‐Helw, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many heterocyclic compounds like furan and pyridazine are used in pharmaceuticals and could interact with biological targets in specific ways .

Safety and Hazards

While specific safety and hazard data for this compound is not available, furfural, a compound containing a furan ring, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would depend on its specific applications. Heterocyclic compounds like those contained in this compound are often used in pharmaceuticals, so potential future directions could include medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-18-8-7-15(17-6-3-11-27-17)22-23(18)10-9-21-19(25)14-12-13-4-1-2-5-16(13)28-20(14)26/h1-8,11-12H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSFYOWGUGKOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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